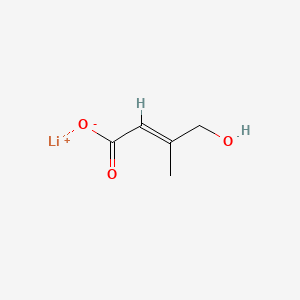
lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 4-hydroxy-3-methylbut-2-enoate ligand, which imparts distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate typically involves the reaction of lithium hydroxide with 4-hydroxy-3-methylbut-2-enoic acid. The reaction is carried out in an inert atmosphere to prevent moisture and carbon dioxide from interfering with the reaction. The general reaction scheme is as follows:
LiOH+C5H8O3→Li(C5H7O3)+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of high-purity lithium hydroxide and 4-hydroxy-3-methylbut-2-enoic acid. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new organometallic compounds or coordination complexes.
科学的研究の応用
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying lithium ion transport.
Medicine: Explored for its therapeutic potential in treating mood disorders and other medical conditions.
Industry: Utilized in the production of advanced materials and as a precursor for other lithium-based compounds.
作用機序
The mechanism of action of lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, particularly those involving inositol monophosphatase and glycogen synthase kinase-3. These interactions contribute to its effects on mood stabilization and neuroprotection.
類似化合物との比較
Similar Compounds
- Lithium carbonate (Li₂CO₃)
- Lithium citrate (Li₃C₆H₅O₇)
- Lithium orotate (LiC₅H₃N₂O₄)
Uniqueness
Lithium(1+) (2E)-4-hydroxy-3-methylbut-2-enoate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other lithium compounds
特性
分子式 |
C5H7LiO3 |
|---|---|
分子量 |
122.1 g/mol |
IUPAC名 |
lithium;(E)-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C5H8O3.Li/c1-4(3-6)2-5(7)8;/h2,6H,3H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |
InChIキー |
NDAALLOMYKDAHF-VEELZWTKSA-M |
異性体SMILES |
[Li+].C/C(=C\C(=O)[O-])/CO |
正規SMILES |
[Li+].CC(=CC(=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


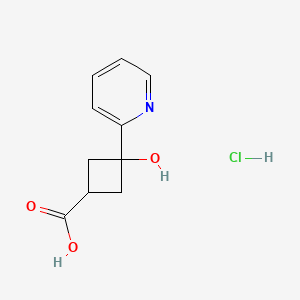
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)

![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
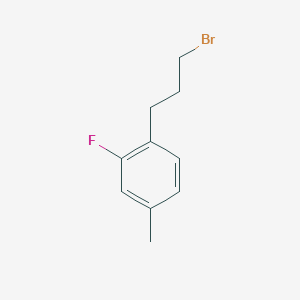
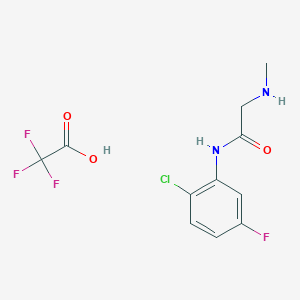
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
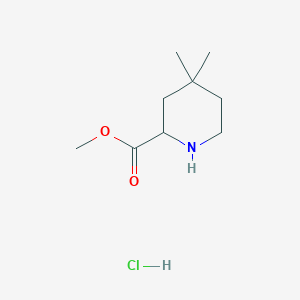
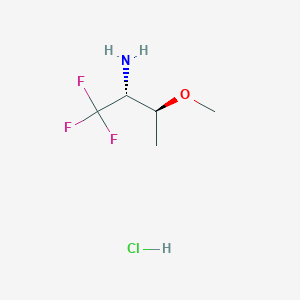
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)

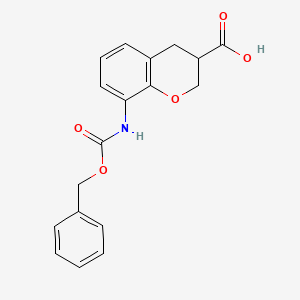
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
